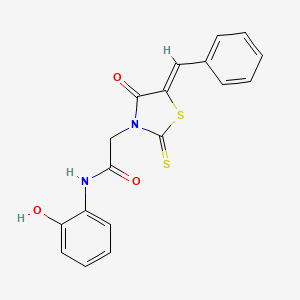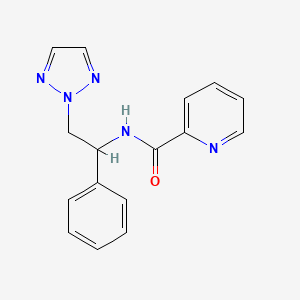
N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)picolinamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazole molecules play a vital role in pharmaceuticals and agrochemicals due to their broad range of applications in biomedicinal, biochemical, and material sciences .
Synthesis Analysis
The synthesis of similar triazole analogs was accomplished using (S)-(-) ethyl lactate as a starting material . This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .Molecular Structure Analysis
All newly synthesized compounds were characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy . A preliminary structure-activity relationship suggested that the presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .Chemical Reactions Analysis
This compound is part of a series of novel 1H-1,2,3-triazole analogs that were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The reaction mechanisms and how different conditions and structure substrates can influence the direction for reactions have been discussed .Physical And Chemical Properties Analysis
The compounds synthesized are thermally stable . They exist in equilibrium in solutions and have very close values of Gibbs energy . The dipole moment of the 1H- isomer is substantially higher than for 2H-1,2,3-triazoles .Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und Pharmazeutische Chemie
1,2,3-Triazole haben in der Arzneimittelforschung aufgrund ihrer einzigartigen Eigenschaften Aufmerksamkeit erregt. Sie zeichnen sich durch hohe chemische Stabilität, aromatischen Charakter und Wasserstoffbrückenbindungsfähigkeit aus. Mehrere medizinische Verbindungen, die den 1,2,3-Triazol-Kern enthalten, sind auf dem Markt erhältlich. Zum Beispiel:
Organische Synthese und Click-Chemie
1,2,3-Triazole sind vielseitige Bausteine in der organischen Synthese. Der beliebte Ansatz der Click-Chemie ermöglicht eine effiziente und unkomplizierte Synthese von 1,2,3-Triazolen. Verschiedene Methoden umfassen:
Supramolekulare Chemie
1,2,3-Triazole beteiligen sich an supramolekularen Wechselwirkungen:
Zusammenfassend lässt sich sagen, dass N-(1-Phenyl-2-(2H-1,2,3-Triazol-2-yl)ethyl)picolinamid ein immenses Potenzial in diesen verschiedenen Bereichen bietet und es zu einer fesselnden Verbindung für wissenschaftliche Erkundung und Innovation macht . 🌟
Wirkmechanismus
Target of Action
The primary targets of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide are orexin receptors . These receptors, also known as hypocretin receptors, play a crucial role in regulating arousal, wakefulness, and appetite .
Mode of Action
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide acts as a dual orexin receptor antagonist . It blocks the binding of orexin A and B neuropeptides to orexin-1 and orexin-2 receptors, thereby inhibiting their function . This results in the suppression of wakefulness and arousal .
Biochemical Pathways
The compound’s action on orexin receptors affects the orexinergic system , which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, the compound suppresses the activity of this system, leading to the promotion of sleep .
Pharmacokinetics
Triazole compounds, in general, are known for theirhigh chemical stability . They are usually resistant to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures . This suggests that N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide may have good bioavailability.
Result of Action
The molecular and cellular effects of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide’s action primarily involve the suppression of arousal and wakefulness . This makes it potentially useful for treating conditions characterized by excessive wakefulness, such as insomnia .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)picolinamide. For instance, the compound’s stability and efficacy could be affected by factors such as temperature and pH . .
Eigenschaften
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c22-16(14-8-4-5-9-17-14)20-15(12-21-18-10-11-19-21)13-6-2-1-3-7-13/h1-11,15H,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCXYMYRPSMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2473096.png)
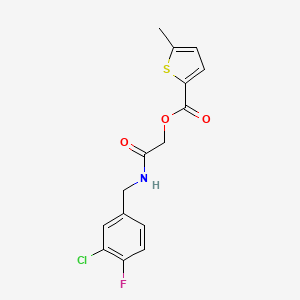
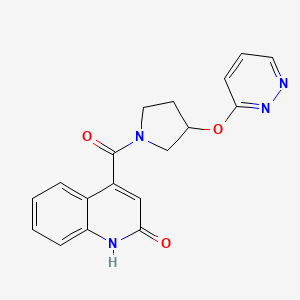
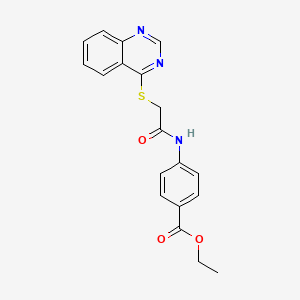
![Ethyl 5-[(2,2-diphenylacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2473102.png)
![N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)benzofuran-2-carboxamide](/img/structure/B2473104.png)
![1-[6-(Difluoromethyl)pyridazin-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2473106.png)
![2-[(4-aminophenyl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2473112.png)


![3-(1-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2473115.png)
